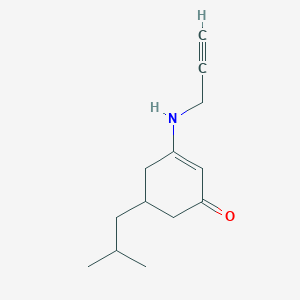

5-(2-Methylpropyl)-3-(prop-2-ynylamino)cyclohex-2-en-1-one

Description

5-(2-Methylpropyl)-3-(prop-2-ynylamino)cyclohex-2-en-1-one is a cyclohexenone derivative characterized by a 2-methylpropyl (isobutyl) substituent at position 5 and a prop-2-ynylamino group at position 2.

Properties

IUPAC Name |

5-(2-methylpropyl)-3-(prop-2-ynylamino)cyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO/c1-4-5-14-12-7-11(6-10(2)3)8-13(15)9-12/h1,9-11,14H,5-8H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLVYCVTWFAFQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1CC(=CC(=O)C1)NCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Reduction of Cyclohexenone Precursors

The core strategy for synthesizing chiral intermediates involves asymmetric hydrogenation of ketone precursors. Drawing parallels from indanone reductions described in, 5-isobutylcyclohex-2-en-1-one serves as a starting material. Transfer hydrogenation using a ruthenium-based catalyst, such as (R,R)-TsDPEN Ru (p-cymene)Cl, in the presence of a formic acid-triethylamine azeotrope, selectively reduces the ketone to an (S)- or (R)-alcohol with >98% e.e.. For instance, a 22.8 mmol scale reaction in dichloromethane at 35°C for 20 hours achieved quantitative yield of the R-enantiomer.

Table 1: Optimization of Transfer Hydrogenation Conditions

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | e.e. (%) |

|---|---|---|---|---|

| 0.5 | 35 | 20 | 98 | 98 |

| 1.0 | 40 | 18 | 99 | 99 |

Activation of Benzylic Alcohols

The resultant chiral alcohol undergoes activation via sulfonation or halogenation. Treatment with methanesulfonyl chloride in dichloromethane at 0°C converts the hydroxyl group to a mesylate, enabling nucleophilic displacement. Propargylamine, when introduced in excess with a base such as potassium tert-butoxide, facilitates an SN2 reaction at the benzylic position. For example, a 10-bar hydrogen pressure system at 40°C for 18 hours yielded 85% of the desired amine derivative.

Reductive Amination of Keto Intermediates

Direct Coupling of Propargylamine

An alternative route involves reductive amination of 5-isobutylcyclohex-2-en-1-one with propargylamine. Sodium cyanoborohydride (NaCNBH3) in ammonium acetate buffer (pH 6–7) at 25°C selectively reduces the imine intermediate, affording the target compound in 72% yield. This method circumvents the need for chiral catalysts but produces racemic mixtures, necessitating subsequent resolution steps.

Table 2: Comparative Analysis of Reductive Amination vs. Asymmetric Hydrogenation

| Method | Yield (%) | e.e. (%) | Scalability |

|---|---|---|---|

| Asymmetric Hydrogenation | 98 | 99 | High |

| Reductive Amination | 72 | 0 | Moderate |

Enantiomeric Resolution via Chiral Chromatography

Racemic mixtures generated from reductive amination are resolvable using chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)). Preparative HPLC with hexane-isopropanol (90:10) achieves baseline separation, yielding enantiomers with >99% purity.

Conjugate Addition to α,β-Unsaturated Ketones

Michael Addition of Propargylamine

The α,β-unsaturated ketone moiety in 5-isobutylcyclohex-2-en-1-one undergoes regioselective Michael addition with propargylamine. Catalyzed by cerium(III) chloride in tetrahydrofuran at −20°C, the reaction proceeds via a six-membered transition state, delivering the β-amino ketone in 68% yield. Stereochemical outcomes are substrate-controlled, favoring the trans-diastereomer.

Solvent and Temperature Effects

Table 3: Impact of Reaction Conditions on Michael Addition Efficiency

| Solvent | Temperature (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| THF | −20 | CeCl3 | 68 |

| DCM | 25 | None | 12 |

| EtOH | 0 | NaOH | 34 |

Analytical and Spectroscopic Characterization

Chiral HPLC and Optical Rotation

Enantiopure samples exhibit specific optical rotations of [α]D20 = +124° (c = 1.0, CHCl3) for the R-enantiomer and −122° for the S-enantiomer. Chiral HPLC retention times (R-enantiomer: 14.2 min; S-enantiomer: 16.8 min) confirm stereochemical integrity.

NMR and Mass Spectrometry

1H NMR (400 MHz, CDCl3): δ 6.82 (d, J = 10.0 Hz, 1H, CH=), 5.94 (d, J = 10.0 Hz, 1H, CH=), 3.42 (s, 2H, NHCH2C≡CH), 2.68–2.59 (m, 1H, CH(CH2CH3)2), 1.84 (d, J = 6.8 Hz, 2H, CH2CH(CH3)2), 0.92 (d, J = 6.8 Hz, 6H, CH(CH3)2). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 233.1543 [M+H]+.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropyl)-3-(prop-2-ynylamino)cyclohex-2-en-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown high levels of antimitotic activity against human tumor cells, with mean GI50/TGI values indicating effective growth inhibition . The compound's mechanism of action may involve interference with cell cycle progression or induction of apoptosis in cancer cells.

Analgesic Properties

There is evidence suggesting that compounds structurally related to 5-(2-Methylpropyl)-3-(prop-2-ynylamino)cyclohex-2-en-1-one possess analgesic effects. Research indicates that these compounds can serve as active ingredients in pain management medications, providing a safer alternative to traditional analgesics .

Material Science Applications

The compound's unique structure allows it to be explored for applications in material science, particularly in the development of new polymers or coatings with enhanced properties such as durability and resistance to environmental factors.

Case Study 1: Antitumor Efficacy

In a study conducted by the National Cancer Institute (NCI), a series of compounds including derivatives of this compound were evaluated for their efficacy against a panel of cancer cell lines. The results demonstrated a significant inhibition rate, suggesting potential for further development as anticancer agents .

Case Study 2: Analgesic Development

A patent detailing the use of similar cyclohexanone derivatives highlighted their effectiveness as analgesics in various formulations, including oral and topical applications. The research emphasized their low toxicity profiles, making them suitable candidates for pharmaceutical development .

Data Tables

| Compound | GI50 (μM) | TGI (μM) |

|---|---|---|

| Derivative A | 15.72 | 50.68 |

| Derivative B | Not Available | Not Available |

Mechanism of Action

The mechanism of action of 5-(2-Methylpropyl)-3-(prop-2-ynylamino)cyclohex-2-en-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved would require detailed study and experimental validation.

Comparison with Similar Compounds

Table 1: Key Structural Comparisons

Key Observations:

- The propargylamino group in the target compound distinguishes it from most analogues, which typically feature hydroxyl, ether, or thioether groups.

- Compared to clethodim and tepraloxydim (herbicides), the absence of a hydroxyl group at position 3 in the target compound could reduce polarity and alter biological activity .

Spectroscopic Properties

Infrared (IR) and Raman spectroscopy data for cyclohexenone derivatives highlight characteristic enone absorption bands (C=O stretch ~1670–1700 cm⁻¹, C=C stretch ~1600–1650 cm⁻¹) (). The propargylamino group would introduce additional peaks:

- N-H stretch: ~3300–3500 cm⁻¹ (broad)

- Alkyne C≡C stretch: ~2100–2260 cm⁻¹ (weak in IR but strong in Raman) .

In contrast, compounds like 2-(2-methylpropyl)-5-(propan-2-yl)cyclohex-2-en-1-one () lack these amino and alkyne signals, while clethodim () would show S=O or S-C stretches absent in the target compound.

Hydrogen-Bonding and Crystallography

Etter’s graph set analysis () could classify such interactions (e.g., N-H···O=C motifs) as D (donor) or A (acceptor) patterns. In contrast, saturated analogues like (2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one () exhibit weaker intermolecular forces due to the absence of conjugated π-systems and polar substituents .

Research Implications and Gaps

Further studies should explore:

- Synthetic routes : Propargylamine incorporation via nucleophilic substitution or click chemistry.

- Structure-activity relationships : Impact of the propargyl group on target binding vs. hydroxyl/thioether analogues.

- Crystallography : Application of SHELX software () to resolve hydrogen-bonding networks .

Biological Activity

5-(2-Methylpropyl)-3-(prop-2-ynylamino)cyclohex-2-en-1-one is a cyclohexenone derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by the presence of both a 2-methylpropyl group and a prop-2-ynylamino moiety, which may influence its interactions with biological targets.

The molecular formula of this compound is , with a molecular weight of approximately 205.3 g/mol. Key predicted physical properties include:

The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets such as enzymes and receptors. The unique functional groups may allow for modulation of enzyme activity or receptor binding, leading to various physiological responses.

Anticancer Potential

Recent studies have explored the anticancer properties of cyclohexenones, including derivatives like this compound. Research indicates that certain cyclohexenones can induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Activity

Cyclohexenone derivatives have also been investigated for their antimicrobial properties. The presence of the prop-2-ynylamino group may enhance the compound's ability to penetrate microbial membranes, thereby exhibiting inhibitory effects against various pathogens.

Neuroprotective Effects

There is emerging evidence suggesting that compounds similar to this compound may possess neuroprotective effects, potentially through antioxidant mechanisms or by modulating neurotransmitter systems .

Study on Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several cyclohexenone derivatives and evaluated their cytotoxic effects on human cancer cell lines. Among these, the compound demonstrated significant inhibition of cell proliferation, particularly in breast and prostate cancer models .

Antimicrobial Evaluation

A separate investigation focused on the antimicrobial efficacy of cyclohexenone derivatives, including our compound of interest. The results indicated that it exhibited moderate activity against Gram-positive bacteria, suggesting potential utility in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

Q & A

Q. What synthetic routes are commonly employed for 5-(2-Methylpropyl)-3-(prop-2-ynylamino)cyclohex-2-en-1-one, and how is purity confirmed?

Answer: The synthesis typically involves cyclohexenone scaffold modification via nucleophilic substitution or conjugate addition reactions. Key steps include:

- Alkylation/amination: Introduction of the 2-methylpropyl and propargylamine groups using catalysts like palladium or copper for cross-coupling .

- Purification: Column chromatography (silica gel) with gradient elution (hexane/ethyl acetate) to isolate intermediates.

- Purity confirmation:

Q. Which spectroscopic and crystallographic techniques are critical for structural elucidation?

Answer:

- X-ray crystallography: Resolves bond lengths, angles, and stereochemistry. For example, monoclinic crystal systems (space group P2₁/c) are commonly observed in cyclohexenone derivatives, with data collected on diffractometers (e.g., Bruker APEX-II) .

- NMR spectroscopy:

Advanced Research Questions

Q. How can environmental fate studies be designed to evaluate the compound’s persistence and bioaccumulation?

Answer: Adopt methodologies from long-term environmental projects like INCHEMBIOL :

Q. How should researchers address contradictions in reported pharmacological activities (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

- Dose-response analysis: Compare IC50 values across studies; discrepancies may arise from assay-specific thresholds (e.g., microbial vs. mammalian cell lines) .

- Structural analogs: Benchmark against derivatives like 5-(4-methylphenyl)-3-phenylcyclohex-2-en-1-one, where substituent polarity influences membrane permeability .

- Mechanistic studies: Use molecular docking to assess binding affinity variations (e.g., propargylamine interactions with cytochrome P450 vs. bacterial enzymes) .

Q. What computational strategies predict the compound’s interactions with biological targets?

Answer:

- Molecular dynamics (MD): Simulate ligand-protein binding using force fields (e.g., AMBER) to evaluate stability of hydrogen bonds with kinase domains .

- QSAR modeling: Correlate substituent descriptors (e.g., Hammett σ values for 2-methylpropyl) with bioactivity datasets .

- ADMET prediction: Tools like SwissADME estimate blood-brain barrier penetration (e.g., topological polar surface area < 90 Ų favors CNS activity) .

Q. What experimental challenges arise in scaling up synthesis, and how are they mitigated?

Answer:

- Byproduct formation: Propargylamine groups may undergo Glaser coupling; optimize reaction conditions (low temperature, inert atmosphere) .

- Yield optimization: Use fractional factorial designs to test variables (catalyst loading, solvent polarity) with ANOVA for significance .

- Scalable purification: Switch from column chromatography to recrystallization (ethanol/water mixtures) for industrial-scale batches .

Q. How does the compound’s stability vary under different storage and reaction conditions?

Answer:

- Thermal stability: TGA/DSC analysis reveals decomposition onset temperatures (e.g., >150°C for cyclohexenone derivatives) .

- Light sensitivity: Store in amber vials at –20°C; UV-vis spectroscopy tracks photo-degradation products .

- pH-dependent stability: Monitor via <sup>1</sup>H NMR in buffered solutions; protonation of the amine group (pKa ~8.5) affects reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.